2-Nitro-4-(pentafluorosulfanyl)aniline

説明

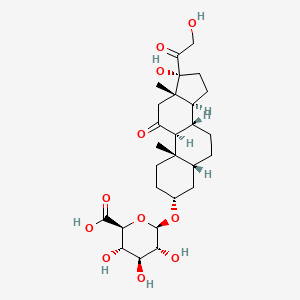

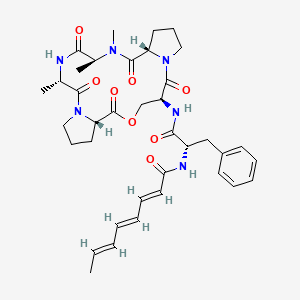

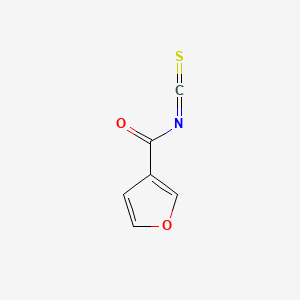

2-Nitro-4-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S . It is also known as 4-Amino-3-nitrophenylsulphur pentafluoride .

Synthesis Analysis

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline can be achieved through direct amination of 1-Nitro-4-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in the presence of tBuOK in DMSO . Another method involves the radical addition of SF5Cl to the alkynyl π-system of 2-ethynyl anilines followed by a cyclization reaction .Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(pentafluorosulfanyl)aniline consists of a benzene ring substituted with nitro, amino, and pentafluorosulfanyl groups . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

The pentafluorosulfanyl group on 2-Nitro-4-(pentafluorosulfanyl)aniline can influence a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .Physical And Chemical Properties Analysis

2-Nitro-4-(pentafluorosulfanyl)aniline has unique physicochemical properties due to the presence of the pentafluorosulfanyl group. This group is known for its high chemical stability, strong inductive electron-withdrawing effect, and high lipophilicity .科学的研究の応用

Oxidative Nucleophilic Alkoxylation of Nitrobenzenes

Scientific Field

Organic Chemistry

Application Summary

This research focuses on the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen .

Methods of Application

The method involves the formation of a deprotonated σH adduct. The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .

Results

The research demonstrated that selectively substituted nitroaromatics are key intermediates in organic synthesis and important building blocks for the preparation of valuable chemicals such as pigments, agrochemicals, pharmaceuticals, explosives, and electronic materials .

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides

Scientific Field

Agrochemistry

Application Summary

This research describes the synthesis and properties of novel pentafluorosulfanyl (SF5) group-containing meta-diamide insecticides .

Methods of Application

The study involved the preparation of SF5-based compounds using practical synthetic methods .

Results

Among the newly synthesized compounds, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide showed high insecticidal activity, excellent selectivity to insects, and good levels of water solubility and log P values .

Incorporation of the Pentafluorosulfanyl Group through Bioconjugation and Drug Development

Scientific Field

Medicinal Chemistry

Application Summary

This research investigates the influence of the –SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development .

Methods of Application

The study involved the incorporation of the –SF5 group onto model amino acids using commercially available synthons substituted with this group .

Results

The research demonstrated that the pentafluorosulfanyl moiety could serve as an attractive functionality for the discovery of a new scope of crop-protecting agents .

Straightforward Pentafluorosulfanylation for Molecular Design

Scientific Field

Molecular Chemistry

Application Summary

This research focuses on the direct pentafluorosulfanylation of thiolated arenes, which is a powerful boost of molecular properties for many applications .

Methods of Application

The study involves the combination of onium halides with silver(II) fluoride (AgF2) which provided drastically enhanced oxidative fluorination conditions. This enabled the single-step conversion of various thiophenol derivatives to SF5-compounds in high yields and broad scope .

Results

The research demonstrated that the efficient installation of pentafluorosulfanyl (SF5) groups from various precursors enable advanced shaping of molecular properties .

Oxidative Nucleophilic Alkoxylation of Nitrobenzenes

Methods of Application

The study involves the formation of a deprotonated σH adduct. The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .

将来の方向性

The pentafluorosulfanyl group is of growing interest in various scientific fields, including medicinal chemistry and materials science . The development of more efficient and high-yielding synthetic strategies for pentafluorosulfanyl derivatives, like 2-Nitro-4-(pentafluorosulfanyl)aniline, is a promising direction for future research .

特性

IUPAC Name |

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHNGNESYMJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(pentafluorosulfanyl)aniline | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)

![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)